Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate
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Overview
Description
Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate is a complex organic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the chloroacetyl moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a reaction with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions involving tert-butyl alcohol and an appropriate acid chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazine ring and the chloroacetyl moiety, leading to various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The benzoxazine ring system is of interest in the development of advanced polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxazine ring may also interact with biological membranes or receptors, modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate include other benzoxazine derivatives and chloroacetyl-containing compounds. These compounds share some structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity. For example:
Benzoxazine Derivatives: Compounds with different substituents on the benzoxazine ring may exhibit different thermal and mechanical properties, making them suitable for various industrial applications.
Chloroacetyl Compounds: Compounds with different groups attached to the chloroacetyl moiety may have varying degrees of reactivity and biological activity, influencing their potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)19-6-7-22-13-8-11(4-5-12(13)19)10-18-14(20)9-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLVBPNQNOJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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